2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile
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Overview
Description
The compound “2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile” is a complex organic molecule. It contains several functional groups, including a benzothiazole ring, a fluorophenyl group, an amino group, and a nitrile group. These groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring, the fluorophenyl group, the amino group, and the nitrile group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the nitrile group could undergo addition reactions, and the benzothiazole ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the benzothiazole ring, the fluorophenyl group, the amino group, and the nitrile group could all affect these properties .Scientific Research Applications
Antitumor Properties and Mechanism of Action
Research has revealed that 2-(4-aminophenyl)benzothiazoles, which share a core structural similarity with the specified compound, display potent antitumor properties against various cancer cell lines. These compounds, including those with fluorinated modifications, have been shown to be cytotoxic in vitro, particularly against breast cancer cells. The mechanism of action appears to involve cytochrome P450 1A1 (CYP1A1) induction and biotransformation to active metabolites capable of DNA binding and adduct formation in sensitive tumor cells. This process is crucial for their selective antitumor activity (Bradshaw et al., 2002), (Hutchinson et al., 2001), (Leong et al., 2003).
Metabolic Processing and Stability
The fluorinated benzothiazoles, akin to the compound , undergo specific metabolic processes that enhance their stability and efficacy. Modifications such as fluorination and the development of prodrugs have been explored to improve water solubility, pharmacokinetic properties, and to overcome limitations related to the lipophilicity of these compounds. This has led to the selection of specific candidates for clinical evaluation due to manageable toxic side effects and favorable in vivo activity profiles (Hutchinson et al., 2002), (Mortimer et al., 2006).
Cellular Interaction and DNA Adduct Formation
Further investigation into these compounds has indicated that their antiproliferative activity is associated with the induction of CYP1A1 expression in sensitive cancer cells, leading to the formation of DNA adducts. This specificity towards tumor cells suggests a promising therapeutic window. The selective cytotoxicity and the generation of DNA adducts underscore the potential of these compounds for targeted cancer therapy, especially in tumors that overexpress CYP1A1 (Brantley et al., 2004), (Trapani et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-fluorophenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3S2/c17-10-5-7-11(8-6-10)19-15(21)12(9-18)16-20-13-3-1-2-4-14(13)22-16/h1-8,20H,(H,19,21)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRVZXUCIDMODW-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=C(C=C3)F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=CC=C(C=C3)F)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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